molecular formula C8H7N3O2 B1281156 3-amino-1H-indazole-6-carboxylic Acid CAS No. 871709-92-1

3-amino-1H-indazole-6-carboxylic Acid

Cat. No.: B1281156
CAS No.: 871709-92-1
M. Wt: 177.16 g/mol
InChI Key: NECZTEQDOQLSQW-UHFFFAOYSA-N
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Description

3-amino-1H-indazole-6-carboxylic Acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

  • A study by Raffa et al. (2009) demonstrated that 3-amino-N-phenyl-1H-indazole-1-carboxamides possess significant antiproliferative activity against various cancer cell lines, including leukemia, at concentrations lower than 1 microM. This highlights the potential of 3-amino-1H-indazole derivatives in cancer treatment research (Raffa et al., 2009).

Novel Synthetic Methods

  • Buchstaller et al. (2011) developed a method for synthesizing 1H-indazole-3-carboxylic acid esters and amides, indicating the versatility of 3-amino-1H-indazole derivatives in chemical synthesis (Buchstaller et al., 2011).

Medicinal Chemistry Developments

  • Maggio et al. (2011) synthesized several N-phenyl-1H-indazole-1-carboxamides, which showed promising in vitro antiproliferative activity against a range of cancer types, underlining the significance of 3-amino-1H-indazole compounds in developing anticancer drugs (Maggio et al., 2011).

Molecular Analysis and Structure Elucidation

  • Lu et al. (2020) conducted a study on an indazole derivative, detailing its crystal structure, molecular electrostatic potential, and antitumor activity. This research contributes to the understanding of the structural and electronic properties of 3-amino-1H-indazole derivatives (Lu et al., 2020).

Potential in Male Contraception

  • Research by Cheng et al. (2002) on indazole carboxylic acids, including derivatives of 3-amino-1H-indazole-6-carboxylic acid, highlighted their potential use in male contraception, showing a different avenue for the application of these compounds (Cheng et al., 2002).

Safety and Hazards

The safety information available indicates that “3-amino-1H-indazole-6-carboxylic Acid” is a substance that requires caution during handling. It has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed .

Future Directions

Indazole derivatives, including “3-amino-1H-indazole-6-carboxylic Acid”, have shown a wide variety of medicinal applications, suggesting that they could be further explored for potential therapeutic uses . Additionally, the development of novel synthetic approaches to indazoles has been a focus of recent research, indicating potential future directions in this area .

Biochemical Analysis

Biochemical Properties

3-amino-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the breakdown of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators of inflammation . By affecting these pathways, the compound can alter cellular responses to inflammatory stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound can interact with transcription factors, leading to changes in gene expression that further modulate the inflammatory response . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that the compound can sustain its anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in inflammation and cancer .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and can accumulate in tissues with high metabolic activity . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites in sufficient concentrations.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, which can influence its activity and function. The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules involved in gene expression and signal transduction . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity, directing it to specific cellular compartments .

Properties

IUPAC Name

3-amino-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECZTEQDOQLSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469226
Record name 3-amino-1H-indazole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871709-92-1
Record name 3-amino-1H-indazole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-cyano-3-fluorobenzoic acid (500 mg, 3.0 mmol) in n-butanol (9 mL) was added hydrazine monohydrate (0.5 mL, 10 mmol). The reaction was heated to 110° C. overnight. The reaction was cooled to room temperature and the precipitate was collected by filtration. The solid was then dissolved in 1 N aqueous sodium hydroxide (2 mL) and extracted with ethyl acetate (2×). The aqueous layer was acidified to pH=4 with 1 N aqueous hydrochloric acid. The resulting precipitate was collected by filtration and dried under vacuum to provide the title compound (140 mg, 26%) as a red solid. +ESI (M+H) 178.2; 1H NMR (400 MHz, CD3OD, δ): 7.99-8.01 (m, 1H), 7.73 (dd, J=8.4, 0.8 Hz, 1H), 7.61 (dd, J=8.5, 1.3 Hz, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
26%

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